

Introduction: A Strategic Building Block in Modern Chemistry

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Compound of Interest

Compound Name: 4-Fluoro-3-isopropylaniline

CAS No.: 710351-86-3

Cat. No.: B1439345

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4-Fluoro-3-isopropylaniline is a substituted aniline derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of agrochemicals and pharmaceuticals, where the strategic incorporation of fluorine and lipophilic isopropyl groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.^{[1][2][3]} This guide provides a comprehensive overview of the chemical reactivity and stability of **4-Fluoro-3-isopropylaniline**, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its unique properties.

The core structure features an aniline backbone, substituted with a fluorine atom and an isopropyl group. This combination of an electron-withdrawing fluorine atom and an electron-donating, sterically bulky isopropyl group, ortho to the amine, creates a unique electronic and steric environment that dictates its reactivity and stability.

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ FN	[4][5]
Molecular Weight	153.20 g/mol	[4][5]
Appearance	Colorless to light brown liquid	[6][7]
Boiling Point	214 °C at 760 mmHg	[5][7]
Density	1.045 g/cm ³	[7]
Flash Point	83 °C	[7]
pKa (Conjugate Acid)	5.91 ± 0.32 (Predicted)	[7]
LogP	2.3 (at 23°C and pH 5.59)	[7]
CAS Number	70441-63-3	[4]

Synthesis and Manufacturing

The most prevalent laboratory and industrial synthesis of **4-Fluoro-3-isopropylaniline** involves the reductive amination of 4-fluoroaniline with acetone. This method is efficient and utilizes readily available starting materials. An alternative approach begins with 4-fluoronitrobenzene, reacting it with a compound to introduce the isopropyl group, followed by reduction of the nitro group.[8]

Experimental Protocol: Reductive Amination Synthesis

This protocol details the synthesis of **4-Fluoro-3-isopropylaniline** from 4-fluoroaniline and acetone, a common and scalable method.[1][7][9]

Step 1: Imine Formation

- To a 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer and an ice bath, add 4-fluoroaniline (22.2 g, 0.2 mol) and glacial acetic acid (120 mL).
- Stir the mixture until the aniline is fully dissolved.
- Cool the solution to approximately 10°C.

- Slowly add acetone (17.6 mL, 0.24 mol) to the reaction mixture. The formation of the corresponding imine is typically rapid.

Step 2: Reduction

- While maintaining the temperature below 20°C, add sodium borohydride (9.4 g, 0.25 mol) in small portions (batches). Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent temperature spikes that could lead to side products.
- After the final addition, allow the reaction mixture to stir at 20°C for 30-60 minutes to ensure the reduction is complete.

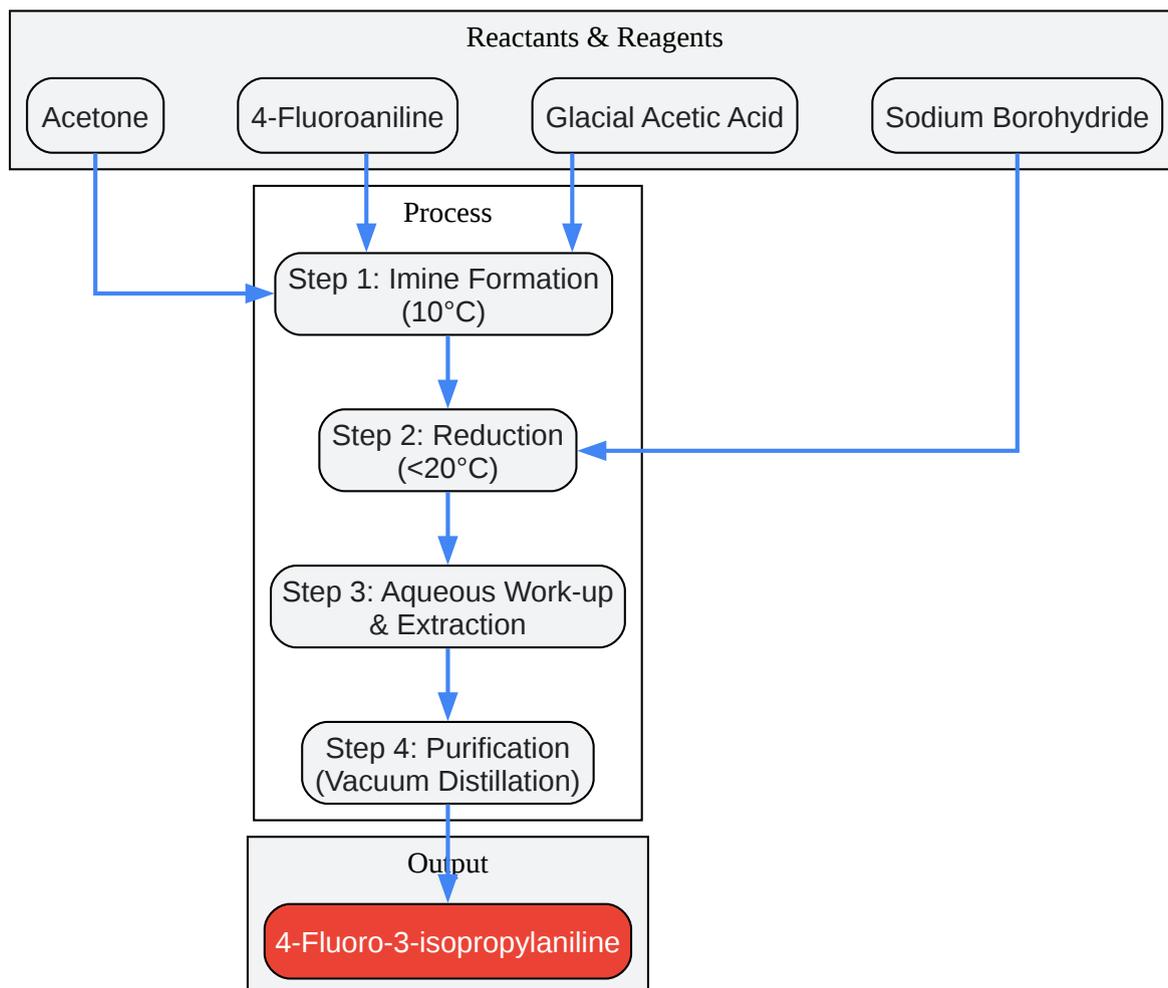
Step 3: Work-up and Isolation

- Pour the reaction mixture into 500 mL of ice water.
- Make the aqueous solution alkaline by the dropwise addition of 50% aqueous sodium hydroxide (approx. 120 mL), ensuring the temperature is kept below 25°C.
- Transfer the mixture to a separatory funnel and extract the product with hexane (2 x 100 mL).
- Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

Step 4: Purification

- Evaporate the solvent under reduced pressure to yield the crude product as a clarified liquid.
- Purify the crude product by vacuum distillation. Collect the fraction with a boiling point of 40°C at 0.5 mmHg to obtain the final product (typical yield: ~71%).^{[1][7]}

Synthesis Workflow Diagram



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Caption: Reductive amination workflow for **4-Fluoro-3-isopropylaniline**.

Reactivity Profile: A Tale of Three Functional Groups

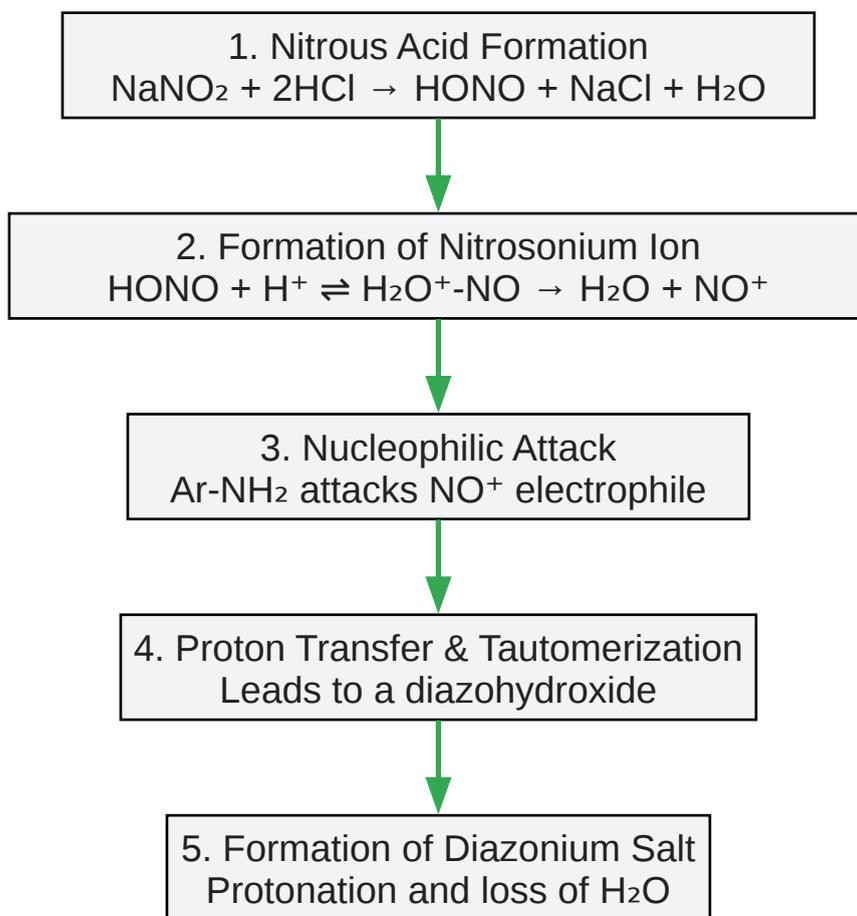
The reactivity of **4-Fluoro-3-isopropylaniline** is governed by the interplay between the nucleophilic amino group and the electronic effects of the fluoro and isopropyl substituents on the aromatic ring.

- **Amino Group (-NH₂):** As a primary aromatic amine, this group is a potent activating, ortho-, para-director for electrophilic aromatic substitution. It is also nucleophilic and readily undergoes reactions such as acylation, alkylation, and diazotization.
- **Fluoro Group (-F):** Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair that can participate in resonance, leading to a weak electron-donating mesomeric effect (+M). Overall, it is deactivating but ortho-, para-directing. The presence of fluorine can also enhance the metabolic stability of drug candidates by blocking potential sites of oxidation.[3]
- **Isopropyl Group (-CH(CH₃)₂):** This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation. It is activating and ortho-, para-directing. Its steric bulk can influence the regioselectivity of reactions by hindering access to the adjacent ortho position (position 2).

Key Reactions and Methodologies

1. Diazotization: Gateway to Further Functionalization

The conversion of the primary amino group to a diazonium salt is one of the most powerful transformations in aromatic chemistry.[10] The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in reactions like the Sandmeyer and Schiemann reactions.



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Caption: Stepwise mechanism for the formation of an aryl diazonium salt.

- Step 1: Amine Dissolution: Dissolve **4-Fluoro-3-isopropylaniline** (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) with cooling in an ice-salt bath to 0-5°C. Causality Note: Low temperatures are crucial to prevent the unstable diazonium salt from decomposing.[11]
- Step 2: Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the stirred aniline solution, keeping the temperature strictly below 5°C.
- Step 3: Reaction Monitoring: The reaction is typically rapid. The resulting cold solution of the diazonium salt can be used immediately in subsequent reactions (e.g., Sandmeyer reaction).

2. Amide Bond Formation

The reaction of the amine with a carboxylic acid or an activated derivative (like an acyl chloride or acid anhydride) to form an amide bond is fundamental in drug development.[12]

- Step 1: Setup: Dissolve **4-Fluoro-3-isopropylaniline** (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) in an aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (nitrogen or argon). Cool the mixture to 0°C.
- Step 2: Acyl Chloride Addition: Add the desired acyl chloride (1.1 equivalents), dissolved in the same solvent, dropwise to the cooled amine solution.
- Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
- Step 4: Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Stability and Storage

The stability of **4-Fluoro-3-isopropylaniline** is a critical consideration for its handling, storage, and use in multi-step syntheses.

Condition	Stability Profile & Remarks
Oxidation	Like many anilines, it is susceptible to air oxidation, which can lead to discoloration (from colorless/pale yellow to brown). The electron-donating isopropyl group can increase the electron density on the ring, potentially making it more prone to oxidation compared to 4-fluoroaniline.[13][14]
Thermal	The compound has a relatively high boiling point (214°C) and flash point (83°C), indicating moderate thermal stability.[7] However, prolonged exposure to high temperatures, especially in the presence of oxygen, should be avoided.
pH Effects	As a base (pKa of conjugate acid ~5.91), it will form a salt in acidic conditions.[7] It is generally stable under moderately basic conditions but can be sensitive to strong acids, especially at elevated temperatures.
Light Sensitivity	Aromatic amines can be sensitive to light, which can catalyze oxidative degradation.

Recommended Storage

For long-term stability, **4-Fluoro-3-isopropylaniline** should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass container at 2–8 °C.[7] This minimizes exposure to air, moisture, and light, preserving its purity and preventing degradation.

Conclusion

4-Fluoro-3-isopropylaniline is a valuable and strategically designed building block. Its reactivity is dominated by the versatile amino group, modulated by the electronic and steric influences of the fluoro and isopropyl substituents. A thorough understanding of its synthesis, key transformations like diazotization and amide coupling, and stability profile is essential for its

effective application. By following validated protocols and adhering to proper storage conditions, researchers can reliably utilize this compound to construct complex molecular architectures for applications ranging from crop protection to human medicine.

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